N,7-dimethyl-5-oxo-N-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide
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Overview
Description
N,7-dimethyl-5-oxo-N-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide is a complex organic compound belonging to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a quinoline core fused with a pyridine ring, and functional groups such as sulfonamide and ketone. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,7-dimethyl-5-oxo-N-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of a quinoline derivative with a sulfonamide precursor under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste production .
Chemical Reactions Analysis
Types of Reactions
N,7-dimethyl-5-oxo-N-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,7-dimethyl-5-oxo-N-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,7-dimethyl-5-oxo-N-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate cellular signaling pathways. These interactions are mediated by the functional groups present in the compound, which facilitate binding through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
- 7-hydroxy-5-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno
- Disodium [(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)-(sulfonatomethyl)amino]methane
Uniqueness
N,7-dimethyl-5-oxo-N-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide is unique due to its specific combination of functional groups and fused ring structure. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H20N2O3S |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N,4-dimethyl-2-oxo-N-phenyl-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-7-sulfonamide |
InChI |
InChI=1S/C20H20N2O3S/c1-14-11-19(23)22-10-6-7-15-12-17(13-18(14)20(15)22)26(24,25)21(2)16-8-4-3-5-9-16/h3-5,8-9,11-13H,6-7,10H2,1-2H3 |
InChI Key |
CTQOBHKIWFJTFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2CCCC3=C2C1=CC(=C3)S(=O)(=O)N(C)C4=CC=CC=C4 |
Origin of Product |
United States |
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